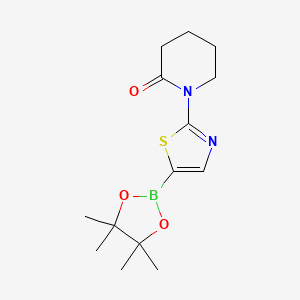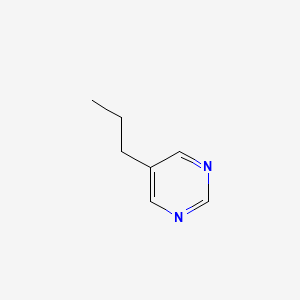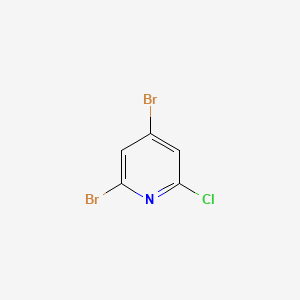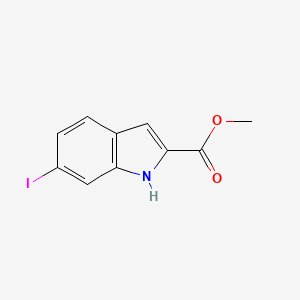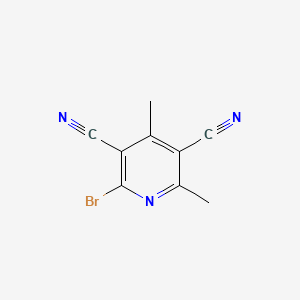
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₉H₆BrN₃ and a molecular weight of 236.07 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and two nitrile groups attached to a pyridine ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile typically involves the bromination of 4,6-dimethylpyridine-3,5-dicarbonitrile. One common method includes the reaction of 4,6-dimethylpyridine-3,5-dicarbonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. These methods often utilize continuous flow reactors and advanced purification techniques to produce high-purity this compound .
Analyse Chemischer Reaktionen
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while cyclization reactions can produce various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and nitrile groups play crucial roles in these interactions by forming covalent or non-covalent bonds with the target molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
4,6-Dimethylpyridine-2,3-dicarbonitrile: This compound lacks the bromine atom, which affects its reactivity and applications.
2-Amino-5-bromo-4,6-dimethylpyridine: This compound has an amino group instead of nitrile groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of bromine and nitrile groups, which confer distinct reactivity and versatility in various applications .
Eigenschaften
Molekularformel |
C9H6BrN3 |
|---|---|
Molekulargewicht |
236.07 g/mol |
IUPAC-Name |
2-bromo-4,6-dimethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-5-7(3-11)6(2)13-9(10)8(5)4-12/h1-2H3 |
InChI-Schlüssel |
DOWYTTRBICIXRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1C#N)Br)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)
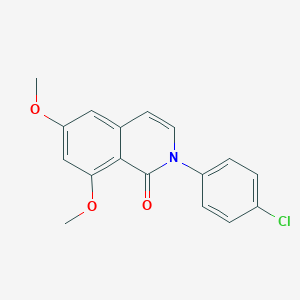



![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)

![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)
